molecular formula C30H28ClNO5 B11211642 Diethyl 1-(4-chlorobenzyl)-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-chlorobenzyl)-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11211642
M. Wt: 518.0 g/mol
InChI Key: RKAAKOADNVAXHF-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including ethyl, chlorophenyl, and phenoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can modulate calcium influx into cells, affecting various physiological processes. The pathways involved include the inhibition of calcium-dependent signaling cascades, which can lead to reduced muscle contraction and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its combination of ethyl, chlorophenyl, and phenoxyphenyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C30H28ClNO5

Molecular Weight

518.0 g/mol

IUPAC Name

diethyl 1-[(4-chlorophenyl)methyl]-4-(3-phenoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H28ClNO5/c1-3-35-29(33)26-19-32(18-21-13-15-23(31)16-14-21)20-27(30(34)36-4-2)28(26)22-9-8-12-25(17-22)37-24-10-6-5-7-11-24/h5-17,19-20,28H,3-4,18H2,1-2H3

InChI Key

RKAAKOADNVAXHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OCC)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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